molecular formula C14H19NO2 B061568 Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 189094-06-2

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B061568
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of whole cell biotransformation processes . For instance, an efficient whole cell biotransformation process using Lactobacillus kefir was developed for the asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate . Another study reported a highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl compounds can be complex and depend on various factors . For instance, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene triads has been investigated .

Safety And Hazards

Tert-butyl compounds can be hazardous. They can cause severe skin burns and eye damage. It’s important to avoid breathing in dust, fume, gas, mist, vapors, or spray from these compounds. Protective clothing, gloves, and eye/face protection should be worn when handling these compounds .

properties

IUPAC Name

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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